ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate
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Description
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C22H19FN2O3S and its molecular weight is 410.46. The purity is usually 95%.
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Biological Activity
Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-[(phenylsulfanyl)methyl]-4H-pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C21H19FN2O3
- Molecular Weight : 364.38 g/mol
- CAS Number : 317843-65-5
- Structural Features : The compound contains a pyran ring, an amino group, and a cyano group, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyran ring.
- Introduction of the cyano and amino groups.
- Alkylation with phenylsulfanyl methyl groups.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, research focusing on similar pyran derivatives has shown promising results against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 (Breast) | 27.6 | Induction of apoptosis and cell cycle arrest |
Ethyl Compound | MDA-MB-231 | Not specified | Potentially similar to Compound A |
The structure-activity relationship (SAR) studies indicate that modifications in the substituents on the pyran ring significantly influence the cytotoxicity against cancer cells .
Antimicrobial Activity
Ethyl 6-amino-5-cyano derivatives have also been evaluated for their antimicrobial properties. Preliminary findings suggest that they exhibit activity against several bacterial strains, possibly through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Research has indicated that compounds with similar structures can act as inhibitors of specific enzymes involved in cancer progression and microbial resistance. For example, some derivatives have shown to inhibit the activity of topoisomerases, which are crucial for DNA replication in cancer cells .
Case Studies
- Study on MDA-MB-231 Cells : A study demonstrated that derivatives of this compound significantly inhibited the proliferation of MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like paclitaxel .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial effects against Gram-positive and Gram-negative bacteria, showcasing the compound's potential as a lead for developing new antibiotics .
Properties
IUPAC Name |
ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-(phenylsulfanylmethyl)-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O3S/c1-2-27-22(26)20-18(13-29-16-6-4-3-5-7-16)28-21(25)17(12-24)19(20)14-8-10-15(23)11-9-14/h3-11,19H,2,13,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJSFHJRESZRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)F)C#N)N)CSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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